2-Bromo-4-iodo-5-methoxypyridine (CAS 2415085-27-5) is a dihalogenated pyridine scaffold critical for the synthesis of complex heteroaryl pharmaceuticals, including PDE4 inhibitors [1]. For procurement and process chemistry, its primary value lies in the built-in orthogonal reactivity between the C4-iodine and C2-bromine atoms, combined with the electronic modulation provided by the C5-methoxy group. This specific substitution pattern allows for sequential, regiocontrolled cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) at moderate temperatures, eliminating the need for complex protecting group strategies or difficult downstream separations associated with symmetric dihalides [2].
Substituting this compound with cheaper analogs like 2,4-dibromo-5-methoxypyridine or 2-bromo-4-iodopyridine introduces severe process and performance liabilities. Using a dibromo analog typically results in poor chemoselectivity during the initial cross-coupling step, generating statistical mixtures of mono- and di-coupled products that require intensive, low-yield chromatographic purification [1]. Conversely, substituting with 2-bromo-4-iodopyridine (omitting the methoxy group) fundamentally alters the electronic landscape of the scaffold; the missing electron-donating methoxy group reduces the electron density of the pyridine ring, altering the oxidative addition kinetics of the halogens and removing a critical hydrogen-bond acceptor necessary for target binding in medicinal chemistry applications [2].
The primary procurement advantage of 2-bromo-4-iodo-5-methoxypyridine is its capacity for highly regioselective cross-coupling. In standard palladium-catalyzed Suzuki-Miyaura reactions, the C4-I bond undergoes oxidative addition significantly faster than the C2-Br bond. Class-level data for 2-bromo-4-iodopyridines demonstrates that initial coupling at the C4 position can be achieved with >95% regioselectivity at moderate temperatures (e.g., 55°C), whereas attempting the same mono-coupling with 2,4-dibromopyridine analogs often yields a 60:40 or 70:30 mixture of regioisomers and di-coupled byproducts [1]. This orthogonal reactivity directly translates to higher isolated yields of the desired mono-functionalized intermediate and drastically reduces solvent and silica costs during purification.
| Evidence Dimension | Regioselectivity in initial Pd-catalyzed cross-coupling |
| Target Compound Data | >95% selective coupling at C4 (iodine) |
| Comparator Or Baseline | 2,4-Dibromo-5-methoxypyridine (typically <75% selectivity, significant di-coupling) |
| Quantified Difference | >20% improvement in regioselectivity and elimination of statistical di-coupling |
| Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, base, 50-60°C) |
High chemoselectivity prevents the formation of complex product mixtures, significantly improving step-yield and reducing purification costs during scale-up.
The inclusion of the C5-methoxy group differentiates this scaffold from the more common 2-bromo-4-iodopyridine. The methoxy substituent acts as an electron-donating group via resonance, which not only modulates the basicity of the pyridine nitrogen but also enriches the electron density of the ring, altering the kinetics of subsequent C2-Br functionalization [1]. Furthermore, in the context of PDE4 inhibitor development, the methoxy oxygen serves as a critical hydrogen-bond acceptor [2]. Procurement of the exact methoxy-substituted scaffold is therefore non-negotiable when the target application relies on these specific electronic and steric interactions for biological efficacy.
| Evidence Dimension | Structural functionality (Electronic and Steric) |
| Target Compound Data | Presence of resonance-donating, H-bond accepting -OCH3 group |
| Comparator Or Baseline | 2-Bromo-4-iodopyridine (lacks -OCH3) |
| Quantified Difference | Altered ring electron density and addition of 1 H-bond acceptor |
| Conditions | Medicinal chemistry scaffold evaluation and process kinetics |
The methoxy group provides essential electronic modulation and binding interactions that cannot be replicated by the un-methoxylated baseline scaffold.
For industrial synthesis, the ability to perform sequential functionalizations without intermediate protection/deprotection steps is a major cost driver. 2-Bromo-4-iodo-5-methoxypyridine allows for a streamlined sequential coupling process. After the initial rapid coupling at the C4-iodo position, the remaining C2-bromo position can be subsequently activated by simply increasing the temperature or changing the ligand/base system [1]. Compared to using a symmetric dihalide where statistical mixtures necessitate isolation before the second step, this orthogonal approach reduces the total number of synthetic operations, thereby improving overall atom economy and reducing cycle times in the reactor.
| Evidence Dimension | Number of required synthetic steps for di-functionalization |
| Target Compound Data | 2 steps (sequential coupling without protection) |
| Comparator Or Baseline | Symmetric dihalides (often require 3-4 steps including protection/deprotection or intensive intermediate purification) |
| Quantified Difference | Reduction of 1-2 synthetic steps |
| Conditions | Multi-step heteroaryl synthesis |
Reducing the number of synthetic steps and eliminating intermediate purifications directly lowers manufacturing costs and accelerates production timelines.
2-Bromo-4-iodo-5-methoxypyridine is explicitly utilized as a core building block in the synthesis of boron-containing and traditional PDE4 inhibitors [1]. Its orthogonal halogens allow for the precise, sequential attachment of distinct pharmacophores at the C2 and C4 positions, while the C5-methoxy group provides necessary target-binding interactions, making it a highly suitable starting material for these therapeutic candidates.
In organometallic chemistry, this compound serves as a highly tunable precursor for the synthesis of bidentate or multidentate pyridine-based ligands [2]. The ability to selectively couple different aryl or alkyl groups at the 2- and 4-positions enables the fine-tuning of the ligand's steric and electronic properties, which is critical for optimizing the performance of transition-metal catalysts.
The functionalized pyridine ring is a privileged structure in kinase inhibitor design. The specific substitution pattern of 2-bromo-4-iodo-5-methoxypyridine allows medicinal chemists to rapidly generate libraries of 2,4-disubstituted-5-methoxypyridines via automated parallel synthesis (e.g., sequential Suzuki couplings), accelerating hit-to-lead optimization in oncology and autoimmune research [1].